molecular formula C16H22N2OS2 B3952614 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl diethylcarbamodithioate CAS No. 6591-29-3

2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl diethylcarbamodithioate

Cat. No.: B3952614
CAS No.: 6591-29-3
M. Wt: 322.5 g/mol
InChI Key: TVJBBZVNSRFHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl diethylcarbamodithioate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a dihydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of the diethylcarbamodithioate group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl diethylcarbamodithioate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydroisoquinoline with ethyl chloroformate to form an intermediate, which is then reacted with diethylcarbamodithioic acid under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid monohydrate or FeCl3 .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also becoming increasingly common in the industrial synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl diethylcarbamodithioate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the diethylcarbamodithioate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl diethylcarbamodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl diethylcarbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl diethylcarbamodithioate apart is its unique combination of the dihydroisoquinoline core and the diethylcarbamodithioate group. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .

Properties

IUPAC Name

[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS2/c1-3-17(4-2)16(20)21-12-15(19)18-10-9-13-7-5-6-8-14(13)11-18/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJBBZVNSRFHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387701
Record name 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl diethylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6591-29-3
Record name 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl diethylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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